1-ethylcyclohexane-1-carboxylic acid
Overview
Description
1-ethylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethylcyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ethylene Biosynthesis and Plant Growth
1-Ethylcyclohexanecarboxylic acid is closely related to 1-Aminocyclopropane-1-Carboxylic Acid (ACC), a key molecule in the biosynthesis of ethylene, a plant hormone regulating various vegetative and developmental processes. Studies have highlighted the role of ACC in ethylene biosynthesis, influencing plant growth and stress responses (Hoffman, Yang, & McKeon, 1982); (Boller, Herner, & Kende, 2004).
Plant Development and Environmental Adaptation
Research on ACC and its derivatives, including compounds similar to 1-Ethylcyclohexanecarboxylic acid, has shed light on their significance in plant development and response to environmental factors. The synthesis and transport of ACC are crucial in mediating plant responses to environmental stress (Vanderstraeten & Van Der Straeten, 2017).
Ethylene-Independent Signaling Role
Recent studies have suggested that ACC, and by extension, structurally related compounds like 1-Ethylcyclohexanecarboxylic acid, may have a signaling role independent of ethylene biosynthesis. This discovery opens new avenues for exploring the non-ethylene related functions of such compounds in plants (Polko & Kieber, 2019).
Agricultural Applications
The understanding of ACC's role in plant physiology, and by correlation, the potential role of similar compounds like 1-Ethylcyclohexanecarboxylic acid, can lead to significant agricultural applications. These include developing strategies to control plant growth and stress responses, thereby enhancing crop yield and resilience (Tiwari, Duraivadivel, Sharma, & P., 2018).
Properties
IUPAC Name |
1-ethylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSHRVKVLSFQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338538 | |
Record name | 1-Ethylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-98-7 | |
Record name | 1-Ethylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the synthesis of 1-ethylcyclohexanecarboxylic acid as described in the research?
A1: The research article describes a method for carbonylating cycloalkanes, including ethylcyclohexane, using carbon monoxide (CO) in the presence of a superelectrophlic reagent, CBr4·2AlBr3. [] This reaction leads to the formation of tertiary carboxylic acids. While the specific synthesis of 1-ethylcyclohexanecarboxylic acid isn't detailed, it's likely produced through the carbonylation of ethylcyclohexane followed by hydrolysis of the resulting intermediate.
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